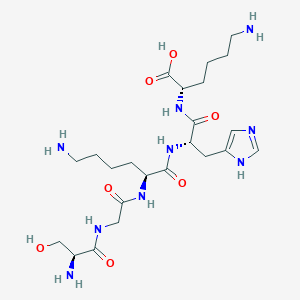
L-Serylglycyl-L-lysyl-L-histidyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Serylglycyl-L-lysyl-L-histidyl-L-lysine is a peptide compound composed of the amino acids serine, glycine, lysine, and histidine. This compound is known for its potential biological activities, including immunosuppressive and anxiolytic effects. It is often studied for its applications in medicine and cosmetic formulations due to its ability to interact with various biological pathways.
準備方法
Synthetic Routes and Reaction Conditions
L-Serylglycyl-L-lysyl-L-histidyl-L-lysine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques like preparative HPLC are employed to ensure high purity.
化学反応の分析
Types of Reactions
L-Serylglycyl-L-lysyl-L-histidyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions, leading to the formation of oxo-histidine derivatives.
Reduction: The peptide can be reduced using agents like DTT (dithiothreitol) to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to oxo-histidine, while reduction can result in the cleavage of disulfide bonds.
科学的研究の応用
L-Serylglycyl-L-lysyl-L-histidyl-L-lysine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including immunosuppression and anxiety reduction.
Industry: Utilized in cosmetic formulations for its skin-healing and anti-aging properties.
作用機序
The mechanism of action of L-Serylglycyl-L-lysyl-L-histidyl-L-lysine involves its interaction with specific molecular targets and pathways. It can bind to receptors on the cell surface, initiating signaling cascades that lead to various biological effects. For example, its immunosuppressive action may involve the inhibition of pro-inflammatory cytokines, while its anxiolytic effect could be mediated through modulation of neurotransmitter systems.
類似化合物との比較
L-Serylglycyl-L-lysyl-L-histidyl-L-lysine can be compared to other peptides with similar structures and functions:
Glycyl-L-histidyl-L-lysine (GHK): Known for its wound-healing and anti-aging properties.
Lysyl-L-histidyl-L-lysine: Another peptide with potential therapeutic effects.
Seryl-L-histidyl-L-lysine: Studied for its biological activities.
特性
CAS番号 |
647375-84-6 |
|---|---|
分子式 |
C23H41N9O7 |
分子量 |
555.6 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H41N9O7/c24-7-3-1-5-16(30-19(34)11-28-20(35)15(26)12-33)21(36)32-18(9-14-10-27-13-29-14)22(37)31-17(23(38)39)6-2-4-8-25/h10,13,15-18,33H,1-9,11-12,24-26H2,(H,27,29)(H,28,35)(H,30,34)(H,31,37)(H,32,36)(H,38,39)/t15-,16-,17-,18-/m0/s1 |
InChIキー |
HOCWFENPOWVPGY-XSLAGTTESA-N |
異性体SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CO)N |
正規SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


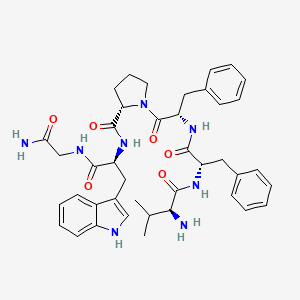
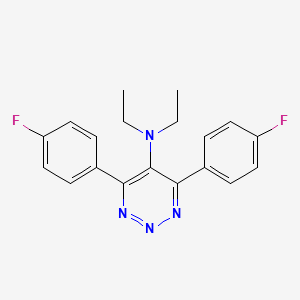

![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)
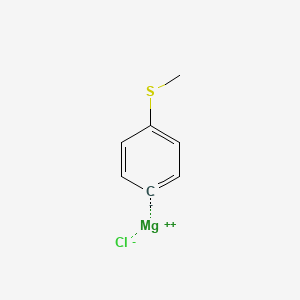
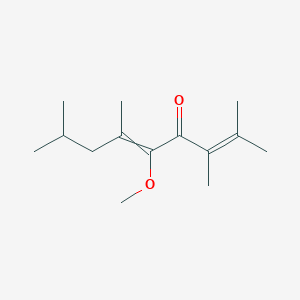

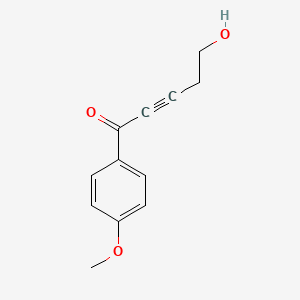

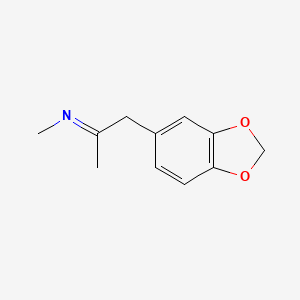
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide](/img/structure/B12584090.png)

![{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene](/img/structure/B12584096.png)

